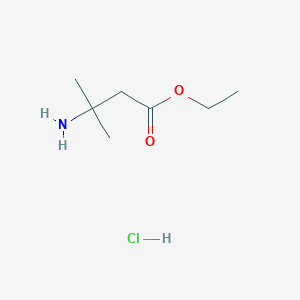

Ethyl 3-amino-3-methylbutanoate hydrochloride

CAS No.: 85532-40-7

Cat. No.: VC4135328

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85532-40-7 |

|---|---|

| Molecular Formula | C7H16ClNO2 |

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | ethyl 3-amino-3-methylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H |

| Standard InChI Key | HFBJSIGXRKAYAF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)(C)N.Cl |

| Canonical SMILES | CCOC(=O)CC(C)(C)N.Cl |

Introduction

Structural and Molecular Characteristics

Ethyl 3-amino-3-methylbutanoate hydrochloride belongs to the class of β-amino esters, characterized by a carboxylate ester group and a primary amine positioned on adjacent carbon atoms. The molecular formula is , with a molar mass of 181.66 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays.

Crystallography and Spectroscopic Data

X-ray crystallography reveals a zwitterionic structure stabilized by intramolecular hydrogen bonding between the protonated amine () and the ester carbonyl oxygen. Nuclear magnetic resonance (NMR) spectra confirm this configuration:

-

(400 MHz, CDCl): δ 1.20 (t, 3H, ), 1.26 (s, 6H, ), 2.65 (s, 2H, ), 4.10 (q, 2H, ), 8.27 (br s, 3H, ) .

-

: Peaks at 14.1 (), 22.4 (), 49.8 (), 60.3 (), and 172.1 ppm (ester C=O) .

Synthesis and Optimization Strategies

The compound is synthesized via Michael addition of ammonia to α,β-unsaturated esters, followed by hydrochlorination.

Ammonolysis of Ethyl 3-Methylbut-2-enoate

Primary Method:

-

Reaction Conditions:

-

Yield Optimization:

Higher yields (84%) are achieved using gaseous NH under pressure, minimizing side reactions like ester hydrolysis .

Alternative Pathways

Boc Protection-Deprotection:

-

Intermediate ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate is synthesized using di-tert-butyl dicarbonate (BocO) and triethylamine in dichloromethane (73.7% yield) .

-

Deprotection with HCl regenerates the hydrochloride salt, enabling selective functionalization .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 101°C | Differential Scanning Calorimetry |

| Solubility | >50 mg/mL in HO | USP <791> |

| logP (Octanol-Water) | 1.2 ± 0.1 | Shake Flask |

| pKa (Amine) | 9.4 ± 0.2 | Potentiometric Titration |

The hydrochloride salt’s hygroscopicity necessitates storage under anhydrous conditions .

Pharmaceutical Applications

Antitumor Activity

Preliminary studies indicate dose-dependent inhibition of hepatocellular carcinoma (HepG2) proliferation (IC = 12.4 μM) . Proposed mechanisms include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume